(Z)-[AMINO(PHENYL)METHYLIDENE]AMINO ADAMANTANE-1-CARBOXYLATE
Overview
Description
(Z)-[AMINO(PHENYL)METHYLIDENE]AMINO ADAMANTANE-1-CARBOXYLATE is a synthetic organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. The compound features an adamantane core, which is known for its rigidity and stability, coupled with an amino(phenyl)methylidene group, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-[AMINO(PHENYL)METHYLIDENE]AMINO ADAMANTANE-1-CARBOXYLATE typically involves the Eschenmoser coupling reaction. This method is highly modular and starts from easily available 3-bromooxindoles or (2-oxoindolin-3-yl)triflate and thioacetamides or thiobenzamides . The reaction conditions are generally mild and scalable, making it feasible for both laboratory and industrial settings .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the scalability of the Eschenmoser coupling reaction suggests that it can be adapted for large-scale synthesis. The reaction’s efficiency and high yield (ranging from 70% to 97%) make it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
(Z)-[AMINO(PHENYL)METHYLIDENE]AMINO ADAMANTANE-1-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The amino and phenyl groups can participate in substitution reactions, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a range of substituted derivatives .
Scientific Research Applications
Chemistry
In chemistry, (Z)-[AMINO(PHENYL)METHYLIDENE]AMINO ADAMANTANE-1-CARBOXYLATE is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening potential new materials and catalysts .
Biology
The compound has shown potential in biological research, particularly in the study of enzyme inhibitors. Its structure allows it to interact with various biological targets, making it a valuable tool for understanding enzyme mechanisms and developing new inhibitors .
Medicine
In medicine, this compound has been investigated for its potential therapeutic applications. It has shown promise as a kinase inhibitor, which could be useful in treating diseases such as cancer .
Industry
In industrial applications, the compound’s stability and reactivity make it suitable for use in the synthesis of advanced materials and specialty chemicals. Its ability to undergo various chemical reactions allows for the production of a wide range of industrially relevant compounds .
Mechanism of Action
The mechanism by which (Z)-[AMINO(PHENYL)METHYLIDENE]AMINO ADAMANTANE-1-CARBOXYLATE exerts its effects involves its interaction with specific molecular targets. For example, as a kinase inhibitor, it binds to the active site of kinases, preventing their activity and thereby inhibiting cell proliferation in cancer . The compound’s structure allows it to fit into the enzyme’s active site, blocking substrate access and inhibiting enzyme function .
Comparison with Similar Compounds
Similar Compounds
Nintedanib: A kinase inhibitor used in the treatment of idiopathic pulmonary fibrosis.
3-(Aminomethylidene)oxindoles: A subclass of compounds with significant pharmacological activity.
Uniqueness
(Z)-[AMINO(PHENYL)METHYLIDENE]AMINO ADAMANTANE-1-CARBOXYLATE is unique due to its adamantane core, which provides rigidity and stability, and its amino(phenyl)methylidene group, which offers versatility in chemical reactions. This combination makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
[(Z)-[amino(phenyl)methylidene]amino] adamantane-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c19-16(15-4-2-1-3-5-15)20-22-17(21)18-9-12-6-13(10-18)8-14(7-12)11-18/h1-5,12-14H,6-11H2,(H2,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFYGWJXIPUGUJF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)ON=C(C4=CC=CC=C4)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)O/N=C(/C4=CC=CC=C4)\N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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